molecular formula C18H21NO4S2 B2405639 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 1704522-35-9

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No.: B2405639
CAS No.: 1704522-35-9
M. Wt: 379.49
InChI Key: CZIXFXFMKZUDGL-UHFFFAOYSA-N
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Description

This compound is a propan-1-one derivative characterized by a sulfonylazetidine core and a 3-methylthiophen-2-yl substituent. The azetidine ring (a four-membered nitrogen heterocycle) is functionalized with a 4-methoxyphenyl sulfonyl group, which may enhance hydrogen-bonding interactions and influence solubility. The propan-1-one moiety is linked to a 3-methylthiophene ring, a heteroaromatic group known for its electronic and steric effects in medicinal chemistry. The sulfonylazetidine component likely requires sulfonylation of an azetidine precursor, followed by coupling to the thiophene-containing ketone.

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c1-13-9-10-24-17(13)7-8-18(20)19-11-16(12-19)25(21,22)15-5-3-14(23-2)4-6-15/h3-6,9-10,16H,7-8,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIXFXFMKZUDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features an azetidine ring, a sulfonyl group, and a methylthiophen moiety, contributing to its diverse biological properties. Its molecular formula is C20H24N2O4SC_{20}H_{24}N_2O_4S with a molecular weight of approximately 420.48 g/mol.

Property Value
Molecular FormulaC20H24N2O4S
Molecular Weight420.48 g/mol
StructureAzetidine, Sulfonyl, Methylthiophen

Antioxidant Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives containing methoxyphenyl groups have shown enhanced DPPH radical scavenging activity, surpassing that of ascorbic acid by 1.4 times in certain cases .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, derivatives with similar structures have demonstrated cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay results indicate higher potency against U-87 cells compared to MDA-MB-231 cells .

A summary of the anticancer activity is presented in the following table:

Cell Line IC50 (µM) Activity
U-8719.6 ± 1.5High Cytotoxicity
MDA-MB-231>100Moderate Cytotoxicity

The mechanism of action for this compound is hypothesized to involve the inhibition of specific enzymes and pathways critical for cancer cell proliferation. It has been suggested that the compound may act as a transpeptidase inhibitor, disrupting bacterial cell wall synthesis, which could also extend to cancer cell lines by affecting similar pathways.

Study 1: In Vitro Evaluation

In a study assessing the biological activity of various azetidinone derivatives, it was found that compounds similar to 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one exhibited significant antiproliferative effects against MCF-7 and MDA-MB-231 cells at nanomolar concentrations. The research highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Structural Activity Relationship (SAR)

A detailed SAR analysis indicated that the presence of the methoxyphenyl group significantly boosts the lipophilicity and cellular uptake of these compounds. This suggests that modifications in substituents can lead to improved efficacy against targeted cancer types .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of similar compounds exhibit antimicrobial properties. For instance, compounds with sulfonyl groups have shown effectiveness against various bacterial strains. Preliminary studies suggest that 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one may possess similar activities, warranting further investigation into its efficacy against pathogens.

Compound Class Target Organism MIC (μg/mL)
Sulfonamide DerivativeStaphylococcus aureus0.125 - 8
Sulfonamide DerivativeCandida albicans0.0156

Enzyme Inhibition

The sulfonyl group in the compound may interact with enzymes, potentially leading to inhibition or modulation of their activity. Studies on related compounds have demonstrated their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. This suggests that 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one could be explored as a lead for developing MAO inhibitors.

Building Block for Drug Development

The unique structural features of this compound make it a versatile building block in synthetic chemistry. The azetidine ring can be modified to create various derivatives, which can enhance biological activity or target specific pathways in disease mechanisms.

Reaction Mechanisms

The compound's reactivity can be explored through various chemical reactions, including nucleophilic substitutions and cycloadditions, which can lead to the synthesis of new compounds with desired pharmacological properties.

Case Studies and Research Findings

Several studies have focused on the biological activities of structurally similar compounds:

  • Antitrypanosomal Activity : Research on substituted heterocyclic compounds has shown promising results against Trypanosoma brucei, suggesting that modifications in the structure can enhance activity against parasitic infections .
  • MAO-B Inhibition : A study highlighted that certain derivatives exhibited significant inhibition of MAO-B, with IC50 values as low as 0.067 μM, indicating potential for treating Parkinson's disease .
  • Antifungal Activity : Related compounds have displayed potent antifungal properties, with MIC values indicating effectiveness against strains such as Candida albicans at very low concentrations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Hydroxy-4-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one ()

  • Structural Features: A propenone (α,β-unsaturated ketone) backbone with a 2-hydroxy-4-methoxyphenyl group and a 3-methylthiophen-2-yl substituent. Intramolecular O–H···O hydrogen bonding stabilizes the planar conformation .
  • Synthesis: Synthesized via Claisen-Schmidt condensation of 4-methoxy-2-hydroxyacetophenone and 3-methylthiophene-2-carbaldehyde in ethanol .
  • Crystallography: Monoclinic crystal system (space group P2₁/c), with hydrogen bonding influencing packing .

1-(4-Methoxyphenyl)-3-(o-tolyl)propan-1-one ()

  • Structural Features :
    • Propan-1-one backbone with 4-methoxyphenyl and ortho-methylphenyl groups.
    • Lacks heterocyclic (azetidine, thiophene) or sulfonyl components.
  • Synthesis: Prepared from 4-methoxyacetophenone and 2-methylbenzyl alcohol, purified via column chromatography .
  • Physicochemical Properties : Likely higher lipophilicity due to the absence of polar sulfonyl groups.

(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one ()

  • Structural Features: α,β-unsaturated ketone with a 4-methylphenyl group and a 4-imidazolylphenyl substituent.
  • Synthesis : Details unspecified but likely involves aldol condensation or cross-coupling.
  • Key Difference: The imidazole and propenone moieties contrast with the target’s sulfonylazetidine and saturated ketone.

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one ()

  • Structural Features :
    • Propan-1-one with a methylenedioxybenzene (electron-rich) and a trifluoromethylphenyl (electron-deficient) group.
  • Synthesis: Derived from 3',4'-methylenedioxyacetophenone and 4-trifluoromethylbenzyl alcohol .
  • Electronic Effects : The CF₃ group enhances electrophilicity, unlike the target’s sulfonylazetidine, which may act as a hydrogen-bond acceptor.

Data Tables

Table 2: Physicochemical Properties

Compound Name Hydrogen Bonding Solubility Trends Crystallographic Data
Target Compound Sulfonyl O acceptors Moderate (polar sulfonyl) Not reported
1-(2-Hydroxy-4-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one O–H···O intramolecular Low (planar structure) Monoclinic, P2₁/c
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one None Low (CF₃ hydrophobicity) Not reported

Key Research Findings

Synthetic Accessibility : Propan-1-one derivatives are commonly synthesized via condensations or acylations, but the target’s sulfonylazetidine group may necessitate specialized sulfonylation steps .

Hydrogen Bonding: The sulfonyl group in the target compound could enhance solubility and crystallinity compared to non-polar analogs like the trifluoromethyl derivative .

Q & A

Basic: What synthetic strategies are recommended for optimizing the Claisen-Schmidt condensation to prepare the propan-1-one core of this compound?

The Claisen-Schmidt condensation is a key step for forming the α,β-unsaturated ketone scaffold. Based on analogous protocols (e.g., para-hydroxyacetophenone derivatives), use ethanol as a solvent with aqueous NaOH (5–10% w/v) at room temperature to minimize side reactions like over-aldolization . Equimolar ratios of the azetidine sulfonyl precursor and 3-methylthiophene-2-carbaldehyde are recommended. Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) and purify via column chromatography with silica gel (60–120 mesh) .

Basic: How should researchers validate the structural integrity of the sulfonylazetidine and methylthiophene moieties post-synthesis?

Employ a multi-technique approach:

  • 1H/13C NMR : Confirm the sulfonylazetidine ring via characteristic deshielding of azetidine protons (δ 3.5–4.5 ppm) and sulfonyl-linked aromatic protons (δ 7.6–8.1 ppm for para-methoxy phenyl) .
  • FT-IR : Verify the sulfonyl group (asymmetric SO2 stretch at ~1350 cm⁻¹) and ketone (C=O stretch at ~1680 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]+) with <2 ppm error .

Advanced: What challenges arise in refining the crystal structure of this compound using SHELXL, and how can they be mitigated?

Key challenges include:

  • Disorder in the azetidine ring : Apply "PART" commands in SHELXL to model alternative conformations and refine occupancy ratios .
  • Thermal motion anisotropy : Use the "RIGU" restraint for sulfonyl and methylthiophene groups to prevent over-parameterization .
  • Twinned crystals : Employ the "TWIN" and "BASF" commands for data integration. Validate with the R1 factor (<5% for high-resolution data) .

Advanced: How do electronic effects of the 4-methoxyphenylsulfonyl and 3-methylthiophenyl groups influence reactivity in cross-coupling reactions?

  • Sulfonyl group : Acts as an electron-withdrawing group (EWG), directing electrophilic substitution to the para position of the azetidine ring. This reduces nucleophilicity but stabilizes intermediates in SNAr reactions .
  • 3-Methylthiophene : The methyl group enhances steric hindrance, while the sulfur atom contributes π-electron density, favoring regioselective C–H functionalization at the 5-position of the thiophene . Computational DFT studies (e.g., Gaussian 16) can map Fukui indices to predict reactive sites .

Data Contradiction: How to resolve discrepancies between experimental NMR shifts and DFT-calculated chemical shifts?

  • Step 1 : Re-optimize the DFT geometry (B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., IEFPCM for DMSO) .
  • Step 2 : Compare experimental vs. calculated shifts using Pearson correlation (r > 0.95 indicates reliability). Outliers may arise from conformational flexibility (e.g., azetidine puckering) .
  • Step 3 : Perform variable-temperature NMR to detect dynamic effects (e.g., coalescence of proton signals) .

Advanced: What solvent systems optimize yield in the sulfonylation of the azetidine precursor?

  • Polar aprotic solvents (e.g., DCM or THF) are ideal for sulfonylation reactions. Use triethylamine (2.5 eq.) as a base to scavenge HCl byproducts .
  • Microwave-assisted synthesis (60°C, 30 min) improves reaction efficiency (yield >85% vs. 60% under reflux) . Monitor via LC-MS to detect intermediates.

Advanced: How to design a conformational analysis study for the sulfonylazetidine moiety using XRD and molecular dynamics (MD)?

  • XRD : Refine torsional angles (C–S–N–C) to assess azetidine ring puckering (e.g., envelope vs. twist conformers) .
  • MD simulations (AMBER) : Run 100 ns trajectories in explicit solvent to quantify free-energy barriers for ring inversion .
  • Overlay analysis : Compare experimental (XRD) and simulated (MD) geometries using RMSD (<0.5 Å indicates robustness) .

Basic: What precautions are necessary when handling the methylthiophene moiety due to its light sensitivity?

  • Store the compound in amber vials under argon at –20°C.
  • Perform reactions under dim red light or in dark conditions to prevent photodegradation .
  • Monitor purity via HPLC (C18 column, acetonitrile:H2O gradient) before further use .

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